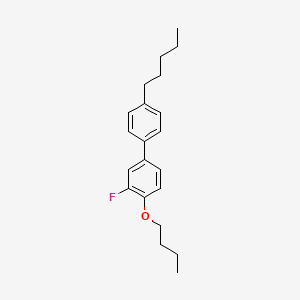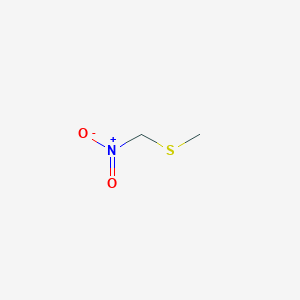
(Methylsulfanyl)(nitro)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Methylsulfanyl)(nitro)methane is an organic compound characterized by the presence of both a methylsulfanyl group (-SCH3) and a nitro group (-NO2) attached to a methane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Methylsulfanyl)(nitro)methane typically involves the reaction of nitromethane with a methylsulfanyl-containing reagent. One common method is the nucleophilic substitution reaction where nitromethane reacts with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction efficiency, better control over reaction parameters, and scalability. The use of heterogeneous catalysts in continuous flow reactors can further enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(Methylsulfanyl)(nitro)methane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Addition: The compound can participate in addition reactions with electrophiles due to the presence of the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, methylsulfanyl chloride.
Addition: Electrophiles such as halogens or acids.
Major Products Formed
Reduction: Formation of (Methylsulfanyl)(amino)methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Addition: Formation of addition products with electrophiles.
Wissenschaftliche Forschungsanwendungen
(Methylsulfanyl)(nitro)methane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of (Methylsulfanyl)(nitro)methane involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methylsulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitromethane: Similar in structure but lacks the methylsulfanyl group.
Methylsulfanylpropane: Contains a methylsulfanyl group but lacks the nitro group.
Nitroethane: Similar nitro group but different alkyl chain length.
Uniqueness
(Methylsulfanyl)(nitro)methane is unique due to the presence of both the nitro and methylsulfanyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
88096-62-2 |
|---|---|
Molekularformel |
C2H5NO2S |
Molekulargewicht |
107.13 g/mol |
IUPAC-Name |
methylsulfanyl(nitro)methane |
InChI |
InChI=1S/C2H5NO2S/c1-6-2-3(4)5/h2H2,1H3 |
InChI-Schlüssel |
OQGQGHLUWZBICX-UHFFFAOYSA-N |
Kanonische SMILES |
CSC[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]ethanethioic S-acid](/img/structure/B14384434.png)
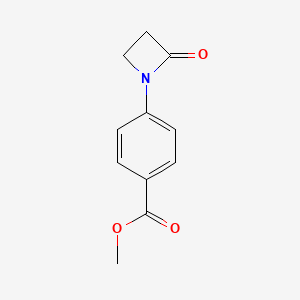
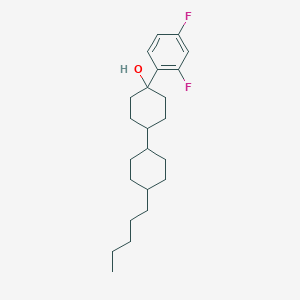
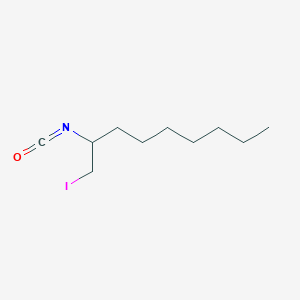
![1-{1-[(4-Methoxyphenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole](/img/structure/B14384469.png)
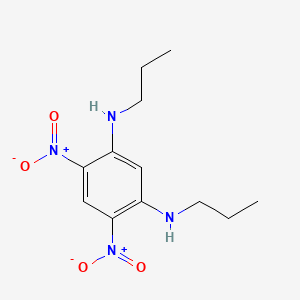


![N-[2-(3-Hydroxypropoxy)-5-nitrophenyl]acetamide](/img/structure/B14384477.png)
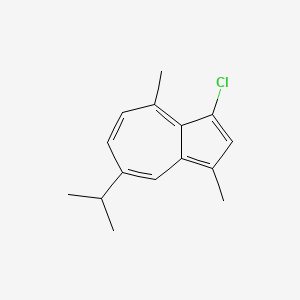
![Methyl [5-(9-bromononyl)thiophen-2-yl]acetate](/img/structure/B14384498.png)


